molecular formula C15H16F3NO4 B14871539 Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B14871539
M. Wt: 331.29 g/mol
InChI Key: ULOQBLQSSMPLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is an organic compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a pent-4-enoate backbone. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)acrylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of a strong acid catalyst and elevated temperatures to drive the esterification reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(difluoromethyl)pent-4-enoate
  • Methyl 2-hydroxy-2-(trifluoromethyl)but-3-enoate
  • Methyl 2-hydroxy-2-(trifluoromethyl)hex-5-enoate

Uniqueness

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate stands out due to its specific combination of a trifluoromethyl group and a hydroxy group on a pent-4-enoate backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pent-4-enoate

InChI

InChI=1S/C15H16F3NO4/c1-3-9-14(12(20)22-2,15(16,17)18)19-13(21)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,19,21)

InChI Key

ULOQBLQSSMPLBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.